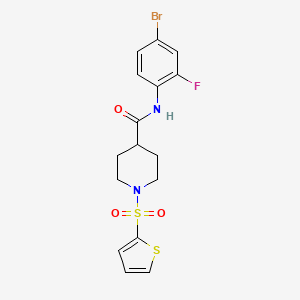![molecular formula C23H29ClN2O2 B11338983 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11338983.png)
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-氯苯基)-2-(哌啶-1-基)乙基]-2-(2,6-二甲基苯氧基)乙酰胺是一种复杂的有机化合物 ,在各个科学领域具有潜在的应用价值。该化合物包含哌啶环、氯苯基和二甲基苯氧基乙酰胺部分,使其具有独特的结构和多样化的化学性质。
准备方法
合成路线和反应条件
N-[2-(2-氯苯基)-2-(哌啶-1-基)乙基]-2-(2,6-二甲基苯氧基)乙酰胺的合成通常涉及多步有机反应。该过程从中间体的制备开始,然后在特定条件下将这些中间体组合起来形成最终产物。常见的合成路线包括:
哌啶中间体的形成: 这一步涉及在碱性条件下使 2-氯苯基乙腈与哌啶反应,形成哌啶中间体。
二甲基苯氧基乙酰胺中间体的形成: 这一步涉及在碱的存在下,使 2,6-二甲基苯酚与氯乙酰氯反应,形成二甲基苯氧基乙酰胺中间体。
偶联反应: 最后一步涉及在酸性或碱性条件下,将哌啶中间体与二甲基苯氧基乙酰胺中间体偶联,形成 N-[2-(2-氯苯基)-2-(哌啶-1-基)乙基]-2-(2,6-二甲基苯氧基)乙酰胺。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及先进的技术,如连续流动反应器和自动化合成系统。
化学反应分析
反应类型
N-[2-(2-氯苯基)-2-(哌啶-1-基)乙基]-2-(2,6-二甲基苯氧基)乙酰胺可以发生多种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 该化合物可以发生取代反应,尤其是在氯苯基部分,可以使用亲核试剂(如胺或硫醇)进行。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 碱存在下的胺等亲核试剂。
主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
N-[2-(2-氯苯基)-2-(哌啶-1-基)乙基]-2-(2,6-二甲基苯氧基)乙酰胺在科学研究中具有多种应用:
化学: 用作有机合成中的试剂以及更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在治疗各种疾病方面的潜在治疗效果。
工业: 用于开发新材料以及作为合成其他工业化学品的原料。
作用机制
N-[2-(2-氯苯基)-2-(哌啶-1-基)乙基]-2-(2,6-二甲基苯氧基)乙酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与受体或酶结合,改变其活性并导致各种生物学效应。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 例如,N-[2-(2-氯苯基)-2-(哌啶-1-基)乙基]-2-(4-甲基苯氧基)乙酰胺和 N-[2-(2-氯苯基)-2-(哌啶-1-基)乙基]-2-(2,4-二甲基苯氧基)乙酰胺。
N-[2-(2-氯苯基)-2-(哌啶-1-基)乙基]-2-(2,6-二甲基苯氧基)乙酰胺: 与其他含有哌啶、氯苯基和苯氧基乙酰胺基团的化合物类似。
独特性
- N-[2-(2-氯苯基)-2-(哌啶-1-基)乙基]-2-(2,6-二甲基苯氧基)乙酰胺中官能团的独特组合赋予了其独特的化学和生物学特性,使其在研究和工业中具有特定的应用价值。
属性
分子式 |
C23H29ClN2O2 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-17-9-8-10-18(2)23(17)28-16-22(27)25-15-21(26-13-6-3-7-14-26)19-11-4-5-12-20(19)24/h4-5,8-12,21H,3,6-7,13-16H2,1-2H3,(H,25,27) |
InChI 键 |
DQYDSSHBHBBDLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


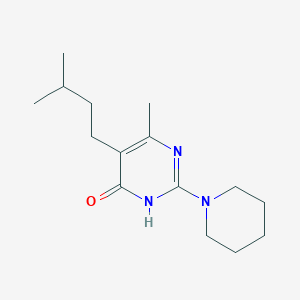
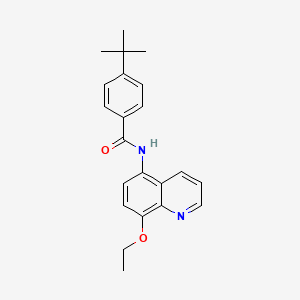
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11338922.png)
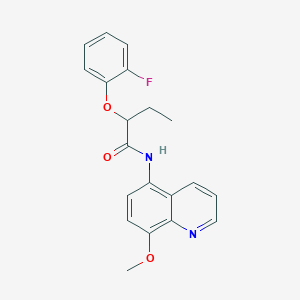
![N-(4-Ethylphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11338929.png)
![4-chloro-N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11338938.png)
![4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338939.png)
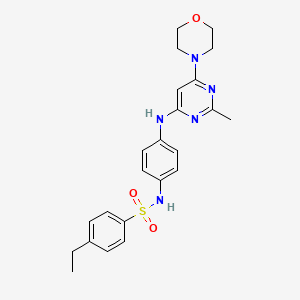
![2-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11338952.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11338957.png)
![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N,N-di(propan-2-yl)acetamide](/img/structure/B11338968.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-tert-butylphenoxy)ethanone](/img/structure/B11338986.png)
![5-Chloro-2-methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11338991.png)
